3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime
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Description
3-(dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.289. The purity is usually 95%.
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Biological Activity
3-(Dimethylamino)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acrylaldehyde O-methyloxime is a complex organic compound with significant potential in pharmacological applications. Characterized by its unique structural features, including a pyrazole ring and a dimethylamino group, this compound has been the subject of various studies investigating its biological activities.
- Molecular Formula : C11H17N5O3
- Molecular Weight : 267.28 g/mol
- CAS Number : 321998-09-8
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been widely documented. Pyrazole compounds are known for their diverse pharmacological properties, which include:
- Antimicrobial Activity : Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain compounds in this class have been shown to reduce inflammation in various models.
- CNS Activity : The dimethylamino group suggests potential psychoactive effects, which may include antidepressant properties.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the nitro group on the pyrazole ring enhances reactivity and interaction with biological targets. The following table summarizes the structural features and their associated biological activities:
Structural Feature | Biological Activity |
---|---|
Pyrazole Ring | Antimicrobial, anti-inflammatory |
Dimethylamino Group | CNS activity, potential antidepressant effects |
Nitro Group | Enhanced reactivity, possible antitumor activity |
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar pyrazole compounds:
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry demonstrated that several pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . The structural similarity to this compound suggests that it may possess similar properties.
- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases . This aligns with the expected pharmacological profile of our compound.
- CNS Activity : Computational models predict that compounds with similar structures may exhibit psychoactive effects. This warrants further investigation into the neuropharmacological potential of this compound.
Properties
IUPAC Name |
(Z,3E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)-3-methoxyimino-N,N-dimethylprop-1-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-8-10(16(17)18)11(15(4)13-8)9(6-12-19-5)7-14(2)3/h6-7H,1-5H3/b9-7+,12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYARUNOSTSAO-ODNHVIDUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=CN(C)C)C=NOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1[N+](=O)[O-])/C(=C/N(C)C)/C=N/OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.